molecular formula C13H14ClNO2 B8690305 4-Chloro-6,8-dimethoxy-2,3-dimethylquinoline

4-Chloro-6,8-dimethoxy-2,3-dimethylquinoline

Cat. No. B8690305
M. Wt: 251.71 g/mol
InChI Key: UYFIEXGSIGKVMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765940B2

Procedure details

Prepared according to procedure S using 6,8-dimethoxy-2,3-dimethylquinolin-4-ol (1.0 g, 7.0 mmol) and POCl3 (5.0 mL, 53.6 mmol) to afford 4-chloro-6,8-dimethoxy-2,3-dimethylquinoline. Mass Spectrum (ESI) m/e=252.1 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[C:11]([O:13][CH3:14])[CH:12]=1)[N:9]=[C:8]([CH3:15])[C:7]([CH3:16])=[C:6]2O.O=P(Cl)(Cl)[Cl:20]>>[Cl:20][C:6]1[C:5]2[C:10](=[C:11]([O:13][CH3:14])[CH:12]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:9]=[C:8]([CH3:15])[C:7]=1[CH3:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C=C2C(=C(C(=NC2=C(C1)OC)C)C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=NC2=C(C=C(C=C12)OC)OC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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